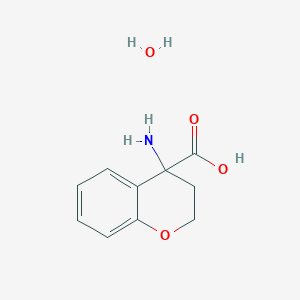
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate is a chemical compound with the molecular formula C10H13NO4. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate involves several steps. One common method includes the reaction of salicylic aldehyde with ethyl cyanoacetate and ammonium acetate under reflux conditions . This reaction forms the chroman ring structure, which is then further modified to introduce the amino and carboxylic acid groups. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Scientific Research Applications
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of papermaking additives and coating agents
Mechanism of Action
The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate involves its interaction with various molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparison with Similar Compounds
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate can be compared with other benzopyran derivatives, such as:
4-oxo-4H-1-benzopyran-2-carboxylic acid: Known for its use in medicinal chemistry.
3,4-dihydro-2H-1-benzopyran-2-one: Commonly used in fragrance and flavor industries. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-amino-2,3-dihydrochromene-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C10H11NO3.H2O/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10;/h1-4H,5-6,11H2,(H,12,13);1H2 |
InChI Key |
TTZUHDNHNTYQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


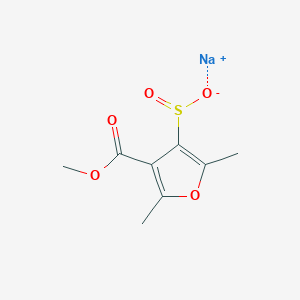
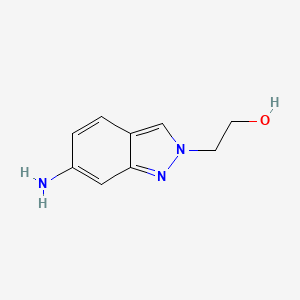
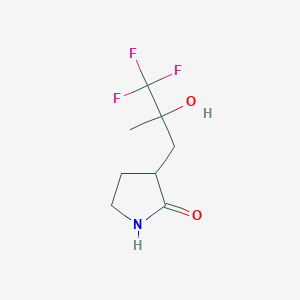
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
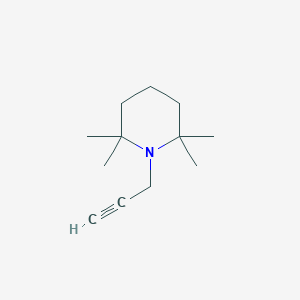
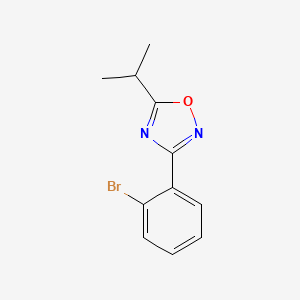
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)

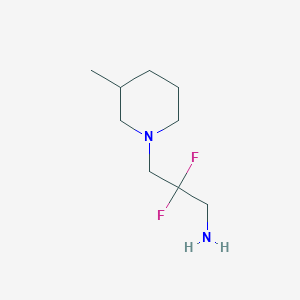
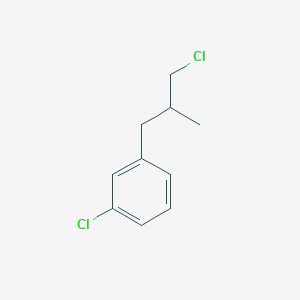

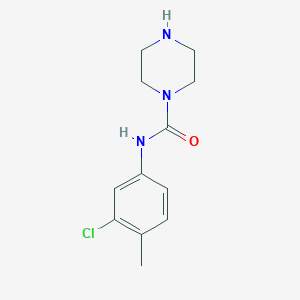
amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
